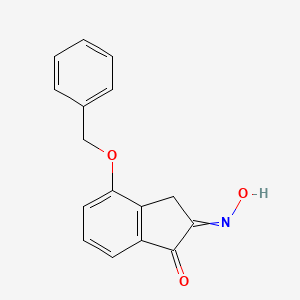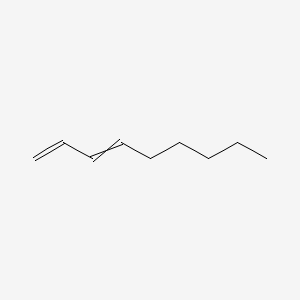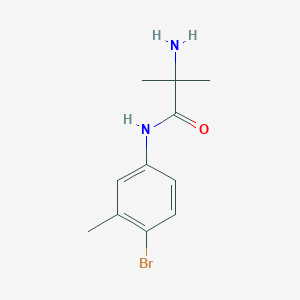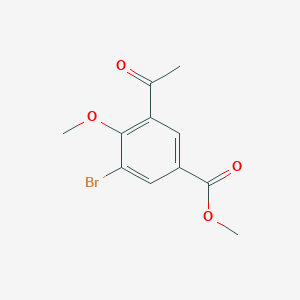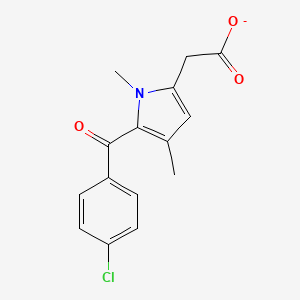![molecular formula C20H15ClN2O3 B8540103 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetic acid](/img/structure/B8540103.png)
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetic acid is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an oxazolo-benzazepine core, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetic acid typically involves multiple steps, starting from readily available precursors. The process generally includes the formation of the oxazolo-benzazepine core, followed by the introduction of the chlorophenyl and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production also emphasizes the use of green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application being studied.
類似化合物との比較
Similar Compounds
Pelabresib: A compound with a similar oxazolo-benzazepine core, used in the treatment of myelofibrosis.
Indole Derivatives: Compounds with similar aromatic structures, known for their diverse biological activities.
Uniqueness
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo5,4-dbenzazepin-4-yl]acetic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
分子式 |
C20H15ClN2O3 |
|---|---|
分子量 |
366.8 g/mol |
IUPAC名 |
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetic acid |
InChI |
InChI=1S/C20H15ClN2O3/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)22-16(10-17(24)25)20(18)26-23-11/h2-9,16H,10H2,1H3,(H,24,25)/t16-/m0/s1 |
InChIキー |
DBLBPRFLLZXMOW-INIZCTEOSA-N |
異性体SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)O)C4=CC=C(C=C4)Cl |
正規SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


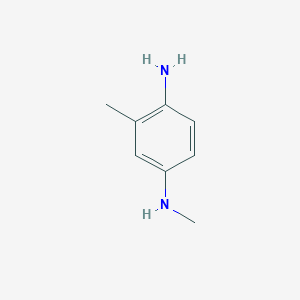
![2-(4-Fluorophenyl)-6-methoxybenzo[b]thiophene](/img/structure/B8540034.png)
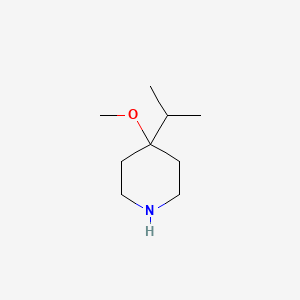

![5-cyclopentyloxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8540051.png)


